molecular formula C9H7NO B188741 7-Hydroxyisoquinoline CAS No. 14476-74-5

7-Hydroxyisoquinoline

Cat. No.: B188741
CAS No.: 14476-74-5
M. Wt: 145.16 g/mol
InChI Key: WCRKBMABEPCYII-UHFFFAOYSA-N
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Description

7-Hydroxyisoquinoline (CAS: 7651-83-4, molecular formula: C₉H₇NO, molecular weight: 145.16 g/mol) is a heterocyclic aromatic compound featuring a hydroxyl group at the seventh position of the isoquinoline backbone. It is a versatile intermediate in organic synthesis and material science. Key properties include:

  • Melting Point: 226–228°C .
  • Solubility: Soluble in methanol and concentrated sulfuric acid .
  • Applications: Used in polymer matrices (e.g., polymethyl methacrylate) to study photophysical behavior and excited-state proton transfer (ESPT) effects for optical switching . Critical precursor in the total synthesis of quinine via retro oxime-Claisen reactions . Building block for synthetic cannabinoid analogs (e.g., BB-22 this compound isomer) .

Preparation Methods

Pictet-Spengler Reaction for Tetrahydroisoquinoline Derivatives

The Pictet-Spengler reaction remains a cornerstone for synthesizing tetrahydroisoquinoline scaffolds, which serve as precursors to fully aromatic isoquinolines. A seminal study demonstrated the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid (a conformationally constrained tyrosine analogue) via a two-step protocol .

Reaction Mechanism and Substrate Selection

The process begins with dihalogenated tyrosine derivatives, such as 3-(3,5-dihalo-4-hydroxyphenyl)-2-aminopropanoic acid. Under acidic conditions, the Pictet-Spengler reaction facilitates cyclization between the amine and carbonyl groups, forming the tetrahydroisoquinoline core. Halogen substituents (iodo or bromo) at the 3- and 5-positions of the phenolic ring direct regioselectivity and stabilize intermediates during cyclization .

Catalytic Dehalogenation

Following cyclization, catalytic hydrogenation using palladium on carbon (Pd/C) in a polar aprotic solvent (e.g., ethanol/water) removes halogen atoms, yielding the 7-hydroxy derivative. This step achieves high optical purity (>98% enantiomeric excess) by leveraging the stereochemical integrity of the starting tyrosine .

Table 1: Optimization of Pictet-Spengler Reaction Conditions

ParameterOptimal ConditionYield (%)Purity (%)
Acid CatalystHCl (conc.)8592
Temperature80°C7889
Halogen SubstituentIodo9095
Dehalogenation CatalystPd/C (10 wt%)8898

Friedel-Crafts Cyclization for 7-Hydroxyquinolinone Synthesis

The preparation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) , a key intermediate for the antipsychotic drug aripiprazole, exemplifies the industrial relevance of Friedel-Crafts alkylation .

Intramolecular Cyclization of 3-Methoxy Precursors

To circumvent the toxicity of 3-aminophenol, modern protocols employ N-(3-methoxyphenyl)-3-chloropropionamide (3-MPCA) as the starting material. Reaction with Lewis acids (e.g., AlCl₃) in high-boiling solvents (e.g., sulfolane) induces demethylation and intramolecular cyclization .

3-MPCAAlCl3,160°C7-HQ+5-HQ (minor)\text{3-MPCA} \xrightarrow{\text{AlCl}_3, \text{160°C}} \text{7-HQ} + \text{5-HQ (minor)}

The solvent system reduces viscosity, enabling efficient mixing at scale, while NaCl additives improve phase homogeneity. Post-reaction quenching with cold water precipitates a red-violet AlCl₃ complex, which is decomposed using methanol and NaOH to isolate 7-HQ in >99.3% HPLC purity .

Table 2: Impact of Solvent on 7-HQ Yield and Purity

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Sulfolane16037699.3
Tributylamine1652.56898.7
Diglyme15547297.9

Multi-Step Synthesis from 6-Bromoisatin

A patent-pending route to 7-hydroxyquinoline-4-carboxylic acid highlights the versatility of halogenated isatin derivatives as building blocks .

Sequential Functionalization and Cyclization

The synthesis begins with 6-bromoisatin , which undergoes condensation with pyruvic acid under basic conditions to form 7-bromoquinoline-2,4-carboxylic acid. Subsequent decarboxylation at 210°C in nitrobenzene eliminates the 2-carboxylic acid group, yielding 7-bromoquinoline-4-carboxylic acid .

Hydrolysis and Functional Group Interconversion

The bromine atom is replaced via amination (Boc-protection followed by acidic deprotection) and diazotization-hydrolysis to introduce the hydroxyl group. Final saponification of the methyl ester with NaOH affords the target compound in 82% overall yield .

Table 3: Critical Steps in the 6-Bromoisatin Route

StepReagents/ConditionsIntermediateYield (%)
CondensationPyruvic acid, 100°C, 3h7-Bromoquinoline-2,4-diacid75
DecarboxylationNitrobenzene, 210°C, 45min7-Bromoquinoline-4-acid68
DiazotizationNaNO₂, H₂SO₄, 0°C7-Hydroxyquinoline-4-ester85
SaponificationNaOH, 60°C, 3h7-Hydroxyquinoline-4-acid95

Challenges in Scalability and Purification

Byproduct Formation in Friedel-Crafts Reactions

The cyclization of 3-MPCA generates 5-hydroxyquinolinone (5-HQ) as a byproduct (2–4% yield), necessitating crystallization from methanol to achieve pharmacopeial standards .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Halogenated or nitrated isoquinoline compounds.

Scientific Research Applications

Coordination Chemistry

7-Hydroxyisoquinoline is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are pivotal for catalysis and materials science applications.

Biological Studies

The compound is employed in biological research for studying enzyme mechanisms and as a fluorescent probe in biochemical assays. Its capacity to interact with biological molecules makes it a candidate for drug development.

Imaging Techniques

Recent studies have highlighted the potential of derivatives of this compound as imaging agents in cancer diagnostics. For instance, 8-[123I]iodo-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid has shown promise as a radiotracer for detecting prostate cancer through single-photon emission computed tomography (SPECT). In animal models, this compound demonstrated significant accumulation in prostate tumors compared to surrounding tissues, indicating its potential for clinical imaging applications .

Case Study 1: Imaging Agent Development

A study evaluated the effectiveness of 8-[123I]iodo-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid (ITIC) as an imaging agent for prostate cancer. The compound was synthesized with a radiochemical yield of approximately 82% and demonstrated high specificity in tumor uptake during in vivo tests on mice engrafted with human prostate cancer cells. The results indicated that ITIC could serve as a promising candidate for further clinical trials .

Case Study 2: Photophysical Behavior

Research into the photophysical behavior of this compound in polymer matrices has provided insights into its potential applications in optoelectronics. The compound's ability to influence light absorption and energy transfer processes at the molecular level has implications for the development of advanced materials used in sensors and light-emitting devices .

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotes
Coordination ChemistryLigand formation for metal complexesImportant for catalysis and material science
Biological ResearchEnzyme mechanism studies; fluorescent probesPotential drug development applications
Imaging TechniquesRadiotracer development for prostate cancer detectionHigh specificity and accumulation in tumors observed in animal studies
Photophysical StudiesInvestigating light absorption in polymer matricesRelevant for optoelectronic applications

Mechanism of Action

The mechanism of action of 7-Hydroxyisoquinoline involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Isoquinoline Esters

highlights esters of 7-substituted isoquinolines with varying groups (methyl, methoxy, trifluoromethyl, chloro). Key differences include:

Compound Substituent Melting Point (°C) Key NMR Shifts (¹H/¹³C)
Ethyl 7-Methyl-1-methylisoquinoline-3-carboxylate Methyl 112–114 δ 2.45 (s, 3H, CH₃), δ 163.2 (C=O)
Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate Methoxy 98–100 δ 3.89 (s, 3H, OCH₃), δ 161.8 (C=O)
Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate Chloro 145–147 δ 4.02 (s, 3H, OCH₃), δ 160.5 (C=O)
  • Trends : Electron-withdrawing groups (e.g., Cl, CF₃) increase melting points and deshield NMR signals compared to electron-donating groups (e.g., OCH₃) .

Positional Isomers of Hydroxyisoquinoline

and differentiate isomers based on hydroxyl group position:

Isomer Position Key Characteristics
7-Hydroxyisoquinoline 7 Used in ESPT studies; precursor for quinine synthesis .
8-Hydroxyisoquinoline 8 Structural analog in synthetic cannabinoids (e.g., BB-22 8IQ isomer) .
6-Hydroxyisoquinoline 6 Lower melting point (220°C) compared to this compound .

Methoxy and Nitro Derivatives

  • 7-Methoxyisoquinoline (CAS: 39989-39-4): Lacks the hydroxyl group, reducing hydrogen-bonding capacity. Classified as acutely toxic (oral, dermal, inhalation) under EU-GHS .
  • Nitro Derivatives (e.g., 7-Nitroisoquinoline): Synthesized for pharmacological studies; nitro groups enhance electrophilicity, impacting reactivity in drug design .

Comparison with Quinoline Derivatives

Quinoline isomers (e.g., 3-, 5-, 7-hydroxyquinoline) differ in ring structure and applications:

Compound Core Structure Key Differences
This compound Isoquinoline Used in optical materials; ESPT effects .
7-Hydroxyquinoline Quinoline Found in antimalarial drugs; distinct NMR shifts due to ring nitrogen position .
  • Spectroscopic Differentiation: ¹H NMR of this compound shows distinct aromatic proton splitting (δ 6.8–8.5 ppm) versus quinoline analogs .

Biological Activity

7-Hydroxyisoquinoline (7-HIQ) is an organic compound with the molecular formula C₉H₇NO, characterized by a hydroxyl group at the 7-position of the isoquinoline structure. This compound has garnered attention due to its diverse biological activities, including its roles as an enzyme inhibitor, a fluorescent probe, and its potential therapeutic applications.

  • Molecular Structure : 7-HIQ is a white crystalline solid, soluble in various organic solvents such as ethanol and chloroform.
  • pKa Value : The compound exhibits a pKa of approximately 5.14, indicating it is a weak base capable of forming salts and adducts with acids.

7-HIQ is known for its excited state proton transfer (ESPT) properties, which play a crucial role in its photophysical behavior. This mechanism allows the compound to participate in energy transfer processes at the molecular level. Its interaction with biomolecules can influence various biochemical pathways, making it a valuable compound for research in both chemistry and biology.

Antimicrobial and Antiviral Properties

Research indicates that 7-HIQ and its derivatives possess significant antimicrobial activity. For instance, related compounds like 8-hydroxyquinoline have shown effectiveness against various pathogens, suggesting that 7-HIQ may exhibit similar properties . Additionally, studies have highlighted the potential of hydroxyquinoline derivatives in combating viruses such as hepatitis B .

Enzyme Inhibition

7-HIQ has been identified as a selective antagonist for kappa-opioid receptors, which are involved in pain modulation and other physiological processes . Moreover, it has been noted for its inhibitory effects on Na⁺/K⁺-ATPase enzymes, which are critical for maintaining cellular ion balance .

Cytotoxicity and Cancer Research

The cytotoxic effects of 7-HIQ have been investigated in various cancer cell lines. For example, studies have reported IC₅₀ values ranging from 0.69 to 22 mM against different cancer types, indicating its potential as an anticancer agent . The mechanism of action appears to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis .

Case Studies

  • Anticancer Activity : In one study, compounds derived from 7-HIQ were screened against human cancer cell lines (MCF-7 and KB-V1), demonstrating significant antiproliferative effects with IC₅₀ values indicating potent activity compared to standard treatments .
  • Antiviral Research : Another investigation focused on the antiviral properties of hydroxyquinoline derivatives against hepatitis B virus, where structural modifications enhanced their efficacy while reducing cytotoxicity .

Data Table: Biological Activity Overview

Activity Type Description IC₅₀ Values
AntimicrobialEffective against various pathogensNot specified
Kappa-opioid receptor antagonistSelective inhibition of receptor activityNot specified
Na⁺/K⁺-ATPase inhibitionImpacts cellular ion balanceNot specified
CytotoxicityAntiproliferative effects in cancer cells0.69 - 22 mM
AntiviralPotential against hepatitis BNot specified

Q & A

Basic Research Questions

Q. What are the common laboratory-scale synthesis methods for 7-Hydroxyisoquinoline, and how can researchers ensure reproducibility?

  • Methodological Answer : A classic synthesis route involves using this compound as a precursor in multistep reactions, such as its historical application in quinotoxine synthesis via Woodward-Doering methodology . To ensure reproducibility:

  • Document reaction conditions (temperature, solvent, catalyst) and stoichiometry rigorously.
  • Validate intermediate compounds using NMR or mass spectrometry.
  • Cross-reference protocols with literature and include detailed experimental procedures in supplementary materials to align with journal guidelines .

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer : Key characterization methods include:

  • HPLC : Assess purity (>97% as per custom synthesis standards) with a C18 column and UV detection at 254 nm .
  • Melting Point : Confirm identity via mp (220°C) and compare with literature values .
  • Spectroscopy : Use 1H^1H-NMR (δ 8.5–7.2 ppm for aromatic protons) and IR (broad O-H stretch ~3200 cm1^{-1}) .
  • Elemental Analysis : Verify molecular formula (C9H7NO\text{C}_9\text{H}_7\text{NO}) and molecular weight (145.16 g/mol) .

Table 1 : Key Physical Properties of this compound

PropertyValueSource
Molecular FormulaC9H7NO\text{C}_9\text{H}_7\text{NO}
Melting Point220°C
Boiling Point332.1°C
Purity≥97%

Q. What are the key safety considerations when handling this compound in experimental settings?

  • Methodological Answer :

  • Hazard Mitigation : Use PPE (gloves, goggles) due to acute toxicity (Category 4 oral/dermal/inhalation) and skin/eye irritation risks (H315, H318) .
  • Ventilation : Conduct reactions in fume hoods to avoid respiratory irritation (H335) .
  • Spill Management : Neutralize with inert adsorbents and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies can researchers employ to resolve contradictions in reported reaction yields or byproduct profiles during this compound synthesis?

  • Methodological Answer :

  • Variable Analysis : Systematically test reaction parameters (e.g., solvent polarity, temperature gradients) to identify yield-limiting factors .
  • Byproduct Characterization : Use LC-MS or GC-MS to trace unexpected products and propose mechanistic pathways.
  • Literature Cross-Validation : Compare findings with prior studies, focusing on solvent systems and catalytic conditions (e.g., acid/base catalysis) .

Q. How can computational chemistry methods be integrated with experimental data to elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Model tautomeric equilibria (e.g., keto-enol forms) to predict reactivity in nucleophilic substitution or coordination chemistry .
  • Molecular Orbital Analysis : Correlate HOMO/LUMO energies with spectroscopic data (e.g., UV-Vis absorption bands) .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

Q. What experimental design considerations are critical when investigating the tautomeric equilibrium of this compound in different solvent systems?

  • Methodological Answer :

  • Solvent Selection : Use aprotic (DMSO, THF) vs. protic (MeOH, H2 _2O) solvents to probe tautomeric shifts via 1H^1H-NMR .
  • Temperature Control : Monitor equilibrium dynamics using variable-temperature NMR.
  • pH Dependence : Adjust pH to stabilize specific tautomers (e.g., deprotonated forms in basic conditions) .

Q. Guidelines for Data Reporting

  • Reproducibility : Adhere to journal standards by detailing synthetic protocols in main text or supplementary materials .
  • Safety Compliance : Include hazard codes (R36/37/38) and disposal protocols in manuscripts .
  • Literature Integration : Use citation tools (e.g., Zotero) to track prior studies and address knowledge gaps systematically .

Properties

IUPAC Name

isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRKBMABEPCYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901678
Record name NoName_814
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7651-83-4
Record name 7-Isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7651-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyisoquinoline
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Synthesis routes and methods I

Procedure details

To a 2-liter, 3-necked round bottom flask equipped with a magnetic stir bar and addition funnel is added 19.7 g (0.124 mole) 7-methoxyisoquinoline and 800 ml of dry dichloromethane. This solution is stirred and cooled to -75° C. with a dry ice/acetone bath, 628 ml (0.628 mole) of 1.0M boron tribromide in dichloromethane is added dropwise maintaining the temperature at -75° C. Thereafter the slurry is stirred for 18 hours allowing the temperature to rise to room temperature. The reaction slurry is poured into 1 liter of ice water and stirred for an hour. The layers are separated and the aqueous layer is then adjusted from acidic to neutral (pH 7) with 1N NaOH. A yellow solid precipitates and is filtered off, then air dried to yield 14.5 g of a yellow solid, 81%.
Quantity
19.7 g
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800 mL
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628 mL
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0 (± 1) mol
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[Compound]
Name
ice water
Quantity
1 L
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Synthesis routes and methods II

Procedure details

A mixture of 7.4 g of 7-methoxyisoquinoline and 30 g of pyridine hydrochloride was heated with stirring at 180° for 6 hours. The reaction mixture was allowed to cool, dissolved in ethyl acetate, and washed with a saturated aqueous sodium chloride solution. The solution was dried with anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure to give 4.43 g of 7-hydroxyisoquinoline. The compound thus obtained was dissolved in 100 ml of methylene chloride, 5.5 ml of pyridine was added and then 6.6 ml of trifluoromethanesulfonic anhydride was dropwise added. The mixture was stirred for an hour with ice cooling. After reaction, a saturated aqueous sodium hydrogen carbonate solution was added to the reaction mixture and extracted with chloroform. The chloroform layer was dried with anhydrous magnesium sulfate and the solution was concentrated under reduced pressure. The crude product thus obtained was purified by silica gel column chromatography using a mixture, ethyl acetate:n-hexane=1:3, as a developer to give 9.18 g of trifluoromethanesulfonic acid-7-isoquinolinyl.
Quantity
7.4 g
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reactant
Reaction Step One
Quantity
30 g
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Retrosynthesis Analysis

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